Sensory Profile Differentiation: Fatty, Waxy Green Character vs. Generic Fruity Esters
The organoleptic profile of 2-ethyl-3-hydroxyhexyl butanoate is highly specific, offering a fatty, waxy green note with chicken nuances, which is distinct from the common fruity or sweet profiles of many other butyrate esters [1]. In contrast, a related structural analog, 2-ethyl-3-hydroxyhexyl 2-methylpropanoate, is explicitly not recommended for fragrance use, highlighting a critical divergence in sensory application and safety suitability [2].
| Evidence Dimension | Organoleptic Profile (Taste/Aroma) |
|---|---|
| Target Compound Data | Fatty, waxy green, with chicken nuances |
| Comparator Or Baseline | 2-ethyl-3-hydroxyhexyl 2-methylpropanoate: Not recommended for fragrance use |
| Quantified Difference | Qualitative difference in sensory character and approved use category |
| Conditions | Taste characteristics evaluated at 10 ppm concentration; fragrance usage recommendation from industry database |
Why This Matters
This unique savory-fatty profile enables targeted flavor formulation in applications where common fruity esters (e.g., ethyl butyrate, methyl butanoate) would be unsuitable, justifying its specific procurement.
- [1] Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients (6th ed.). CRC Press. Entry for 2-Ethyl-3-hydroxyhexyl butanoate. View Source
- [2] The Good Scents Company. (n.d.). 2-ethyl-3-hydroxyhexyl 2-methyl propanoate. TGSC Information System. View Source
